molecular formula C19H19N3O5 B11064042 1-(furan-2-ylmethyl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

1-(furan-2-ylmethyl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

Cat. No.: B11064042
M. Wt: 369.4 g/mol
InChI Key: YDTRANJDKFPZOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-FURYLMETHYL)-4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound that features a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-FURYLMETHYL)-4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the furylmethyl and hydroxy-dimethoxyphenyl groups through substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2-FURYLMETHYL)-4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce various functional groups.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for drug development due to its unique structure.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Material Science: Potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-FURYLMETHYL)-4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-FURYLMETHYL)-4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE: can be compared with other pyrazolo[3,4-b]pyridine derivatives.

    Unique Features: Its specific functional groups (furylmethyl and hydroxy-dimethoxyphenyl) may confer unique properties such as enhanced biological activity or specific chemical reactivity.

This structure provides a comprehensive overview of the compound. For detailed and specific information, consulting scientific literature and experimental data would be necessary.

Properties

Molecular Formula

C19H19N3O5

Molecular Weight

369.4 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C19H19N3O5/c1-25-15-6-11(7-16(26-2)18(15)24)13-8-17(23)21-19-14(13)9-20-22(19)10-12-4-3-5-27-12/h3-7,9,13,24H,8,10H2,1-2H3,(H,21,23)

InChI Key

YDTRANJDKFPZOP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2CC(=O)NC3=C2C=NN3CC4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.